

"3-Acetyl-1-methyl-1H-pyrazole" crystal structure analysis

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Compound of Interest

Compound Name: 3-Acetyl-1-methyl-1H-pyrazole

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An In-Depth Technical Guide to the Crystal Structure Analysis of **3-Acetyl-1-methyl-1H-pyrazole**

Introduction

Pyrazole derivatives form a cornerstone of heterocyclic chemistry, demonstrating a vast range of biological activities that have led to their use as anti-inflammatory, antimicrobial, analgesic, and anticancer agents.[1][2][3] The specific arrangement of atoms and molecules in the solid state—the crystal structure—profoundly influences the physicochemical properties of these compounds, including solubility, stability, and bioavailability. A thorough understanding of this three-dimensional architecture is therefore paramount for rational drug design and the development of novel materials.

This guide provides a comprehensive technical overview of the crystal structure analysis of **3-Acetyl-1-methyl-1H-pyrazole**, a representative member of this important class of compounds. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the causal logic behind experimental choices, ensuring a self-validating and authoritative narrative. We will journey from the synthesis of the molecule and the cultivation of high-quality single crystals to its definitive structural elucidation by X-ray diffraction and the computational analysis of its intricate network of intermolecular interactions.

Part 1: Synthesis and Single Crystal Growth

The prerequisite for any crystal structure analysis is the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.

Experimental Protocol: Synthesis of 3-Acetyl-1-methyl-1H-pyrazole

The synthesis can be efficiently achieved through a cyclocondensation reaction, a common strategy for forming the pyrazole core.[3][4]

- **Reaction Setup:** To a solution of acetylacetone (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature. The use of methylhydrazine is critical for the regioselective formation of the 1-methyl-pyrazole isomer.
- **Condensation:** The reaction mixture is then refluxed for 3-5 hours, with progress monitored by Thin-Layer Chromatography (TLC). The condensation of the hydrazine with the 1,3-dicarbonyl compound leads to the formation of the heterocyclic pyrazole ring.
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography over silica gel to yield pure **3-Acetyl-1-methyl-1H-pyrazole**.[5] The purity and identity are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).[6]

Methodology: Single Crystal Cultivation

The growth of a single crystal is an art guided by science, where the goal is to allow molecules to self-assemble into a perfectly ordered lattice. The slow evaporation technique is a reliable method for achieving this.

- **Solvent Selection:** A solvent system in which the compound has moderate solubility is chosen. For pyrazole derivatives, ethanol, methanol, or a mixture like ethanol-dioxane is often effective.[7][8]
- **Crystallization:** A saturated solution of the purified compound is prepared in the selected solvent in a clean vial.
- **Evaporation:** The vial is covered with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent over several days at room temperature.

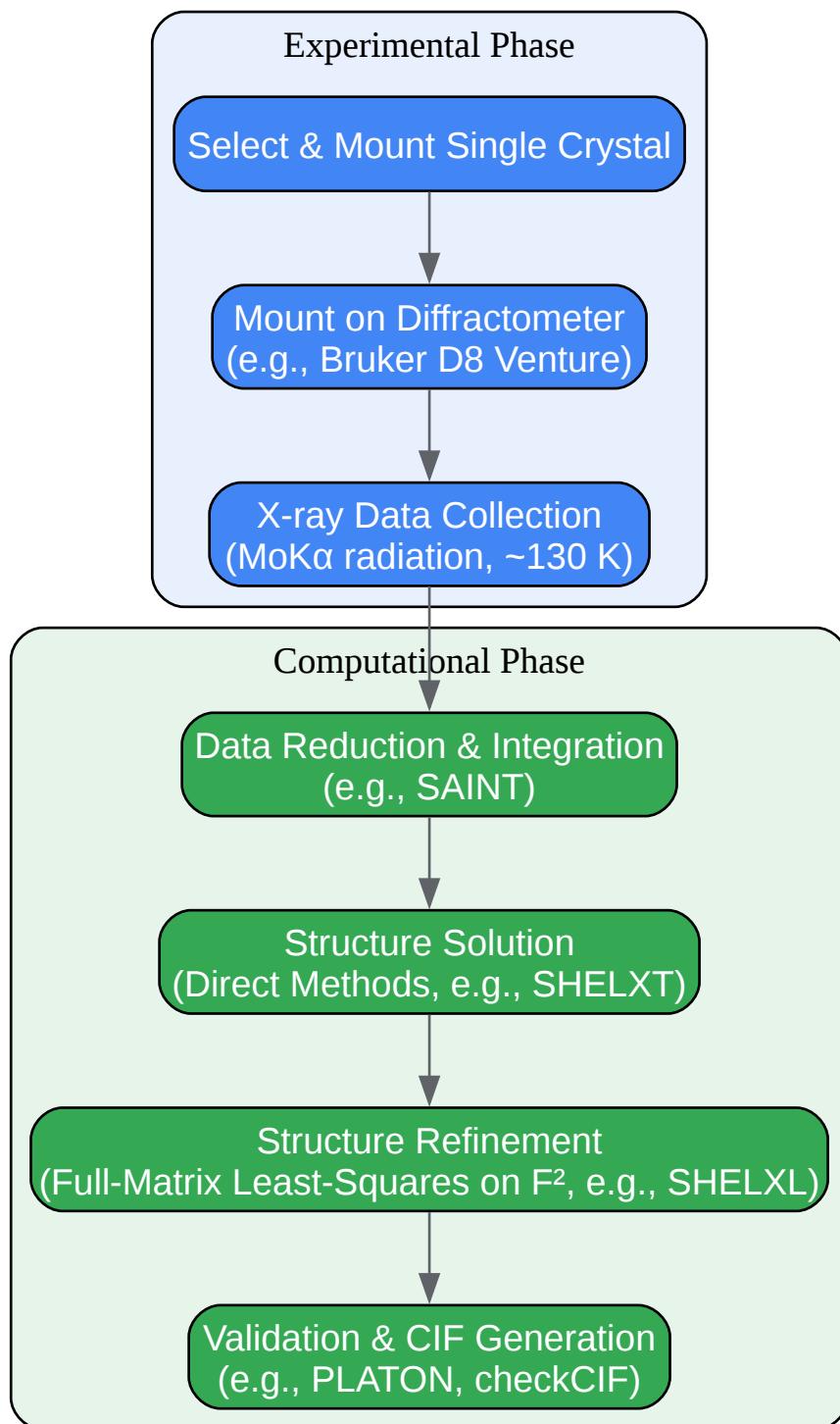
- Harvesting: Once well-formed, block-shaped crystals appear, a suitable crystal is carefully selected and harvested for X-ray analysis.[5]

Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.

Experimental Workflow: SCXRD Analysis

The following diagram outlines the logical flow of an SCXRD experiment.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Interpretation: Crystallographic Parameters

The refinement process yields a set of crystallographic data that describes the unit cell and the quality of the structural model. Based on analogous pyrazole structures, a representative dataset for **3-Acetyl-1-methyl-1H-pyrazole** is presented below.[5][9][10][11]

Parameter	Value (Representative)	Significance
Chemical Formula	C ₆ H ₈ N ₂ O	Defines the elemental composition of the molecule.
Formula Weight	124.14 g/mol	Molar mass of the compound.
Crystal System	Monoclinic	The fundamental symmetry class of the crystal lattice.
Space Group	P2 ₁ /c	Describes the symmetry elements within the unit cell.
a, b, c (Å)	a=9.54, b=9.58, c=11.58	The dimensions of the unit cell edges.[11]
β (°)	105.8°	The angle between the 'a' and 'c' axes in a monoclinic system.[11]
Volume (Å ³)	1018.5	The volume of the unit cell.[11]
Z	4	The number of molecules in one unit cell.
R ₁ [I > 2σ(I)]	~0.05	A measure of the agreement between observed and calculated structure factors.
wR ₂ (all data)	~0.22	A weighted residual factor based on all reflection data.[9]
Goodness-of-fit (S)	~1.05	Indicates the quality of the refinement; a value near 1.0 is ideal.[9]

Part 3: In-Depth Structural Analysis

With the structure solved, we can now dissect the molecular geometry and the supramolecular forces that govern the crystal's architecture.

Molecular Geometry

The analysis reveals a planar pyrazole ring, a common feature of this aromatic system.[7][12] The acetyl and methyl substituents are attached to this core. The bond lengths and angles fall within expected ranges for similar heterocyclic ketones.

Bond/Angle Parameter	Typical Value (Å or °)	Description
C=O (acetyl)	~1.22 Å	The characteristic double bond of the ketone functional group.
C-C (acetyl)	~1.49 Å	Single bond connecting the carbonyl carbon to the pyrazole ring.
N-N (pyrazole)	~1.35 Å	The nitrogen-nitrogen single bond within the pyrazole ring.
C-N (pyrazole)	~1.34 - 1.38 Å	Carbon-nitrogen bonds within the heterocyclic ring.
N-C-C (angle)	~108 - 112°	Internal angles of the five-membered pyrazole ring.
C(pyrazole)-C(acetyl)-O	~120°	The bond angle of the sp^2 hybridized carbonyl carbon.

Supramolecular Assembly and Intermolecular Interactions

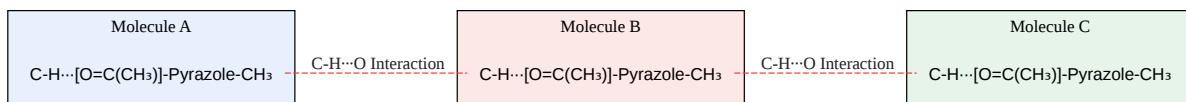
The crystal packing is not a random aggregation of molecules but a highly organized assembly stabilized by a network of weak intermolecular forces. In **3-Acetyl-1-methyl-1H-pyrazole**, the primary interactions are weak C-H \cdots O and C-H \cdots N hydrogen bonds.[1][2][9]

- C-H \cdots O Hydrogen Bonds: The acetyl oxygen atom is a potent hydrogen bond acceptor. It interacts with hydrogen atoms from the methyl groups and the pyrazole ring of neighboring

molecules, often forming chains or dimeric motifs that are fundamental to the crystal's stability.[7][9]

- π - π Stacking: Depending on the packing arrangement, face-to-face stacking of the aromatic pyrazole rings can occur, contributing to the overall lattice energy.[8][12]

The following diagram illustrates a potential hydrogen bonding network, a critical element in the supramolecular chemistry of the crystal.[1]



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Caption: Schematic of C-H···O intermolecular hydrogen bonds.

Computational Insights: Hirshfeld Surface Analysis

To visualize and quantify these subtle interactions, Hirshfeld surface analysis is an invaluable computational tool.[8][13]

- d_{norm} Surface: This surface is mapped with colors to visualize intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, highlighting key hydrogen bonding sites. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.
- 2D Fingerprint Plots: These plots quantify the percentage contribution of different types of intermolecular contacts. For a molecule like this, the plot would likely show significant contributions from H···H contacts (due to the abundance of hydrogen atoms) and O···H/N···H contacts, providing quantitative evidence of the hydrogen bonds.[13]

Part 4: Correlation with Spectroscopic Data

The structural data obtained from SCXRD must be consistent with spectroscopic characterization, providing a holistic understanding of the compound.

- **FT-IR Spectroscopy:** The solid-state IR spectrum would show a strong absorption band around $1670\text{-}1680\text{ cm}^{-1}$ corresponding to the C=O stretching vibration of the acetyl group.^[6] ^[7] Bands for aromatic C-H and C=N stretching would also be present, confirming the key functional groups.^[14]
- **NMR Spectroscopy:** In the solid-state or in solution, the ^1H NMR spectrum would show distinct singlets for the two methyl groups (one on the pyrazole ring, one on the acetyl group) and signals for the pyrazole ring protons. The ^{13}C NMR would show a characteristic downfield signal for the carbonyl carbon (~ 190 ppm) and other signals corresponding to the carbons of the pyrazole and methyl groups.^{[5][15][16]} These spectra serve as a fingerprint that validates the molecular structure determined by diffraction.

Conclusion

The crystal structure analysis of **3-Acetyl-1-methyl-1H-pyrazole** provides a definitive picture of its molecular and supramolecular architecture. Through a combination of synthesis, single-crystal X-ray diffraction, and computational analysis, we can elucidate the precise molecular geometry and understand how non-covalent interactions, particularly C-H \cdots O hydrogen bonds, direct the assembly of molecules into a stable, three-dimensional lattice. This fundamental knowledge is indispensable for researchers in medicinal chemistry and materials science, as it directly impacts the compound's physical properties and, ultimately, its function and application.

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